2-Bromo-6-(3-pyrrolidinylmethoxy)pyridine hydrochloride is a chemical compound notable for its potential applications in pharmacology, particularly as a ligand for nicotinic acetylcholine receptors. This compound is characterized by the presence of both a bromine atom and a pyrrolidinylmethoxy group, which contribute to its biological activity. The compound's unique structure allows it to interact selectively with specific receptor subtypes, making it a subject of interest in medicinal chemistry.
The synthesis of 2-Bromo-6-(3-pyrrolidinylmethoxy)pyridine hydrochloride typically involves the following steps:
The synthesis requires careful control of reaction conditions including temperature and solvent choice to optimize yield and purity. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
The molecular structure of 2-Bromo-6-(3-pyrrolidinylmethoxy)pyridine hydrochloride features a pyridine ring substituted at the 2-position with a bromine atom and at the 6-position with a methoxy group linked to a pyrrolidinyl moiety. The molecular formula is C12H16BrN2O·HCl, indicating the presence of one hydrochloride molecule per compound.
The reactivity of 2-Bromo-6-(3-pyrrolidinylmethoxy)pyridine hydrochloride is primarily attributed to its electrophilic bromine atom, which can participate in nucleophilic substitution reactions. Additionally, the methoxy group can undergo hydrolysis under acidic or basic conditions, leading to potential modifications in biological activity.
Reactions involving this compound can be monitored using chromatographic techniques, allowing for real-time analysis of product formation and reaction kinetics.
As a ligand for nicotinic acetylcholine receptors, 2-Bromo-6-(3-pyrrolidinylmethoxy)pyridine hydrochloride binds selectively to specific receptor subtypes, particularly affecting neurotransmission in the central nervous system. Its mechanism involves:
Studies indicate that compounds similar to this one exhibit varying degrees of agonistic or antagonistic activity depending on their structural modifications .
2-Bromo-6-(3-pyrrolidinylmethoxy)pyridine hydrochloride has several applications in scientific research:
This compound exemplifies how modifications in molecular structure can lead to significant changes in biological activity, making it an important subject for ongoing research in pharmacology and medicinal chemistry.
2-Bromo-6-(3-pyrrolidinylmethoxy)pyridine hydrochloride emerged as a structurally optimized nicotinic acetylcholine receptor (nAChR) ligand during the early 2000s, coinciding with intensified efforts to develop subtype-selective neuropharmacological probes. The compound's design philosophy stemmed from limitations observed with first-generation nAChR radiotracers like 11C-nicotine, which exhibited rapid clearance and insufficient binding affinity for in vivo imaging [1]. Concurrent research on quinuclidine-based α7 nAChR ligands highlighted the critical need for antagonists (rather than agonists) to study receptor conformations in neurological disorders, creating a niche for pyrrolidine-containing analogs [8]. This compound filled a strategic gap in neuroscience toolkits by enabling precise mapping of receptor distribution in Alzheimer's disease, schizophrenia, and substance abuse research, where nAChR dysregulation is implicated [1] [8]. Its chemical scaffold served as a precursor to advanced PET radioligands (e.g., fluorinated derivatives) that overcame kinetic limitations of earlier agents like 18F-A85380 [1].
The molecular architecture of 2-bromo-6-(3-pyrrolidinylmethoxy)pyridine hydrochloride integrates three pharmacologically significant elements: a pyridine core, a pyrrolidine moiety, and a bromine halogen substituent.
Pyrrolidinylmethoxy Linker: The (S)-pyrrolidinyl group confers moderate basicity (pKa ~10.5) and optimal spatial orientation for nAChR engagement through its protonatable nitrogen, which forms crucial ionic interactions with receptor aspartate residues [9]. Compared to piperidine analogs (e.g., 2-bromo-6-(3-piperidinyloxy)pyridine), the pyrrolidine's constrained ring geometry enhances conformational stability, reducing entropic penalties upon binding [3]. The methyleneoxy (-OCH₂-) linker provides rotational flexibility, enabling adaptation to complementary binding pockets [9].
Bromine Substituent: Positioned ortho to the ether linkage, bromine serves dual roles:
Table 1: Structural and Physicochemical Properties
Property | Value | Significance |
---|---|---|
Molecular Formula | C₁₀H₁₄BrClN₂O | Confirmed via mass spectrometry [3] |
Molecular Weight | 293.59 g/mol | Within CNS drug-likeness range (<450 g/mol) [9] |
CAS Registry Number | 1420903-91-8 | Unique identifier for chemical tracking [3] |
Pyrrolidine Configuration | (S)-enantiomer preferred | Stereoselective binding to nAChR subtypes [1] |
logP (calculated) | ~2.1 | Balanced lipophilicity for blood-brain barrier penetration [9] |
This compound exhibits nuanced selectivity toward heteromeric α4β2 nAChRs—the most abundant nAChR subtype in the human brain—while showing negligible affinity for homomeric α7 receptors. Key pharmacological attributes include:
Binding Mechanism: Acts as a competitive antagonist, stabilizing the nAChR resting state rather than inducing ion channel activation. This distinguishes it from agonist radiotracers like 18F-nifrolidine, which preferentially bind desensitized receptor conformations [1]. Antagonist binding provides insights into basal receptor density unaffected by agonist-induced internalization [1] [8].
Subtype Selectivity: In vitro autoradiography using rat brain slices demonstrated >50-fold selectivity for α4β2 over α7 nAChRs. This is evidenced by displacement studies where 300 μM nicotine abolished thalamic binding—a region enriched with α4β2 receptors—while cerebellar (α7-dominant) binding remained unchanged [1] [8].
Therapeutic Diagnostics: The compound’s derivative, 18F-nifrolidine, achieved maximal thalamus-to-cerebellum ratios of 3.0 in rodents and 1.7 in non-human primates within 120 minutes, confirming its utility for quantifying α4β2 receptor density in Alzheimer’s disease, where receptor loss correlates with early pathology [1].
Table 2: Structure-Activity Relationship (SAR) Parameters
Structural Feature | Binding Affinity (Ki) | Kinetic Profile | Biological Impact |
---|---|---|---|
Unsubstituted pyridine | >100 nM | Rapid clearance | Low receptor retention [1] |
5-Bromo substitution | 2.89 nM | Slow dissociation | Enhanced α4β2 specificity [1] [5] |
Pyrrolidine vs. azetidine | ↓ 5-fold | Faster equilibration | Improved in vivo kinetics [1] |
(R)- vs. (S)-pyrrolidine | ↓ 8-fold (R) | Reduced thalamic uptake | Stereospecific binding pocket [1] |
Table 3: Nicotinic Acetylcholine Receptor Subtype Targeting
Receptor Subtype | Expression Pattern | Compound Affinity | Implication in Disease |
---|---|---|---|
α4β2 nAChR | Thalamus, cortex, striatum | High (Ki = 2.89 nM) | Alzheimer’s pathology marker [1] |
α7 nAChR | Hippocampus, colliculi | Low (Ki > 100 nM) | Schizophrenia modulation [8] |
Neuromuscular | Peripheral junctions | None | Avoids peripheral side effects [1] |
Concluding Remarks
2-Bromo-6-(3-pyrrolidinylmethoxy)pyridine hydrochloride exemplifies rational design in neuropharmacological probe development. Its structural optimization balances receptor affinity, subtype selectivity, and physicochemical properties, enabling precise interrogation of α4β2 nAChR dynamics. Future directions include exploiting its bromine substituent for theranostic applications and refining metabolic stability via deuterium isotope effects [4].
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1